N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that features a fluorophenyl group and a phenylmorpholino group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Phenylmorpholino Intermediate: The phenylmorpholino intermediate is synthesized by reacting phenylmorpholine with appropriate alkylating agents.
Coupling Reaction: The final step involves coupling the fluorophenyl and phenylmorpholino intermediates using oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine: A structurally related compound with similar morpholino and phenyl groups.
4-Fluorobenzoyl-2-phenylmorpholine: Another related compound featuring a fluorophenyl group and a phenylmorpholino moiety.
Uniqueness
N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-18-8-10-19(11-9-18)25-22(28)21(27)24-12-4-5-13-26-14-15-29-20(16-26)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWFHLGMSRYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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